molecular formula C14H27N3S B5793847 N-cyclohexyl-4-propyl-1-piperazinecarbothioamide

N-cyclohexyl-4-propyl-1-piperazinecarbothioamide

Cat. No.: B5793847
M. Wt: 269.45 g/mol
InChI Key: WRGRAJYSDHNIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-propyl-1-piperazinecarbothioamide, also known as CPP, is a synthetic compound that belongs to the piperazine family of drugs. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Mechanism of Action

N-cyclohexyl-4-propyl-1-piperazinecarbothioamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The binding of this compound to the glycine site inhibits the activation of the receptor by glutamate, which leads to the blockade of calcium influx and the inhibition of neuronal excitotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. This compound has been reported to improve cognitive function, enhance synaptic plasticity, and promote neuronal survival in animal models of neurological disorders. This compound has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of several neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-4-propyl-1-piperazinecarbothioamide in lab experiments include its high selectivity for the NMDA receptor, its well-characterized mechanism of action, and its ability to cross the blood-brain barrier. The limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in water, and its high cost.

Future Directions

There are several future directions for the research and development of N-cyclohexyl-4-propyl-1-piperazinecarbothioamide. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as higher potency, selectivity, and solubility. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-cyclohexyl-4-propyl-1-piperazinecarbothioamide involves the reaction of cyclohexylamine with 4-propylpiperazine in the presence of carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with thionyl chloride to produce the desired compound, this compound.

Scientific Research Applications

N-cyclohexyl-4-propyl-1-piperazinecarbothioamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. This compound has been shown to block the NMDA receptor-mediated calcium influx and neuronal excitotoxicity, which are implicated in the pathogenesis of several neurological disorders. This compound has also been used as a tool to investigate the mechanisms of synaptic plasticity and learning and memory processes.

Properties

IUPAC Name

N-cyclohexyl-4-propylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3S/c1-2-8-16-9-11-17(12-10-16)14(18)15-13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGRAJYSDHNIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.